2-(Aminomethyl)morpholine

Übersicht

Beschreibung

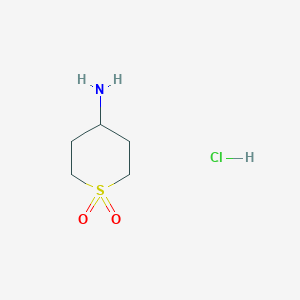

2-(Aminomethyl)morpholine (2-AMM) is an organic compound that is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and other organic molecules. It is a versatile, low-cost and easily accessible reagent for many synthetic transformations. 2-AMM is also used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a surfactant. It is a colorless liquid with a faint odor and a boiling point of 240 °C.

Wissenschaftliche Forschungsanwendungen

Synthesis of Aminomethylated Derivatives : A study by Mondal et al. (2017) reported a new methodology for aminomethylation at C-3 of imidazopyridines with morpholine, which is significant for the synthesis of aminomethylated derivatives under mild conditions (Mondal et al., 2017).

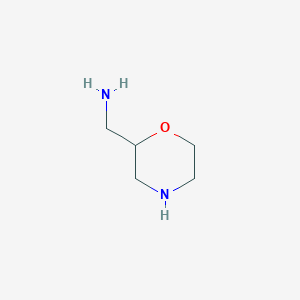

Stereoselective Synthesis of Morpholines : Sequeira and Chemler (2012) developed a copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene for the synthesis of 2-aminomethyl morpholines, demonstrating good yields and diastereoselectivities (Sequeira & Chemler, 2012).

One-Pot Synthesis of Enantiomerically Pure Derivatives : Breuning et al. (2007) developed an efficient one-pot procedure for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines with variable substitution patterns (Breuning, Winnacker, & Steiner, 2007).

Use of Sulfinamides in Morpholine Synthesis : Fritz et al. (2011) introduced a high yielding methodology using sulfinamides as amine protecting groups in the conversion of amino alcohols into morpholines (Fritz et al., 2011).

Aminomethylation of Pyrroles and Tetrahydroindoles : Markova et al. (2017) demonstrated the aminomethylation of pyrroles and tetrahydroindoles with morpholine, leading to the formation of 2-aminomethylpyrroles and tetrahydroindoles in high yields (Markova et al., 2017).

Design of Bioactive Morpholines : Rekka and Kourounakis (2010) designed 2-hydroxy-2-aryl-4-alkyl-morpholines with various biological activities such as analgesic and antioxidant properties (Rekka & Kourounakis, 2010).

Role of Morpholine in Medicinal Chemistry : Kourounakis, Xanthopoulos, and Tzara (2020) highlighted the importance of morpholine as a privileged structure in medicinal chemistry, emphasizing its wide range of biological activities and contributions to drug design (Kourounakis, Xanthopoulos, & Tzara, 2020).

Synthesis of Morpholine Derivatives : Kumar, Sadashiva, and Rangappa (2007) reported the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a precursor for potent antimicrobials (Kumar, Sadashiva, & Rangappa, 2007).

Applications in Biodegradable Materials : Yu (2015) summarized the potential applications of morpholine-2,5-dione derivatives in medical fields, particularly in the synthesis of biodegradable materials (Yu, 2015).

Wirkmechanismus

Target of Action

Morpholines, the family to which 2-(aminomethyl)morpholine belongs, are frequently found in biologically active molecules and pharmaceuticals . They have been used in biological research to modify or eliminate the expression of a gene .

Mode of Action

Morpholines generally work by binding to complementary single-stranded dna or rna in the cytosol . This can alter protein expression in a cell by targeting the relevant mRNA or pre-mRNA sequence .

Biochemical Pathways

The broader family of morpholines has been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Morpholinos, in general, are soluble and stable in pure water . They are uncharged at physiological pH, unlike DNA, which utilizes phosphate groups . This enhances their affinity towards single-stranded DNA or RNA and eliminates electrostatic affinity towards other proteins .

Result of Action

Morpholines have been utilized to generate gene knockout specimens, thereby producing novel cell and animal models that allow the specific function of genes and proteins to be investigated .

Action Environment

It is known that environmental signals can play a role in gene regulation, which could potentially influence the action of this compound .

Biochemische Analyse

Cellular Effects

Given its role in the synthesis of mosapride citrate, it may indirectly influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Transport and Distribution

It’s possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It’s possible that this compound could be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

morpholin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYALYJRWGRVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404080 | |

| Record name | 2-(Aminomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116143-27-2 | |

| Record name | 2-(Aminomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(morpholin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(Aminomethyl)morpholine derivatives influence their gastrokinetic activity?

A1: Research by Otsuka Pharmaceutical Co. [] demonstrates that modifications to the benzene ring and the benzyl group significantly affect the gastrokinetic activity of this compound derivatives. For instance, introducing chloro, fluoro, and trifluoromethyl groups to the benzyl group of the parent compound enhanced the gastric emptying activity in rats. Notably, the compound 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370) exhibited superior potency compared to existing drugs like cisapride and metoclopramide []. This highlights the importance of specific structural features in modulating the pharmacological activity of these compounds.

Q2: Beyond its use in gastrokinetic agents, what other applications does this compound have in chemical synthesis?

A2: this compound serves as a valuable building block in organic synthesis, particularly for constructing morpholine rings. A study by Taylor et al. [] described a novel copper-catalyzed oxyamination reaction using this compound. This reaction enables the diastereoselective synthesis of diverse 2-aminomethyl morpholine derivatives, broadening the potential applications of this compound in medicinal chemistry and drug discovery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)